1,2-Oxazole-3,5-dicarbonyl dichloride

Description

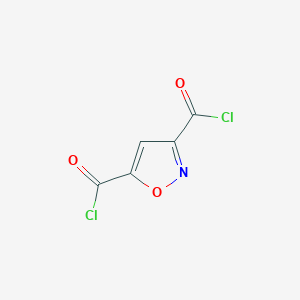

Structure

3D Structure

Properties

CAS No. |

80887-20-3 |

|---|---|

Molecular Formula |

C5HCl2NO3 |

Molecular Weight |

193.97 g/mol |

IUPAC Name |

1,2-oxazole-3,5-dicarbonyl chloride |

InChI |

InChI=1S/C5HCl2NO3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H |

InChI Key |

BTAZTUZCVOPGQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Oxazole 3,5 Dicarbonyl Dichloride and Analogous Architectures

Strategies for the Construction of the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is predominantly achieved through cycloaddition reactions, with 1,3-dipolar cycloaddition being the most prominent and versatile method. Condensation reactions also offer a viable, though sometimes less direct, pathway.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne, stands as a powerful and widely employed strategy for the synthesis of isoxazolines and isoxazoles, respectively. youtube.com This reaction is known for its high efficiency and the ability to control the regiochemistry of the resulting heterocyclic ring.

The reaction of nitrile oxides with alkynes is a direct and atom-economical route to the aromatic 1,2-oxazole core. youtube.com The choice of alkyne is critical in determining the substitution pattern of the final product. For the synthesis of 1,2-Oxazole-3,5-dicarbonyl dichloride, the key precursor is 1,2-Oxazole-3,5-dicarboxylic acid. nih.gov This necessitates a cycloaddition strategy that introduces carboxylic acid functionalities, or their precursors, at the 3- and 5-positions of the isoxazole (B147169) ring.

A general scheme for this reaction involves the cycloaddition of a nitrile oxide with a symmetrically substituted alkyne, such as acetylene (B1199291) dicarboxylic acid or its ester derivatives. This approach ensures the formation of the desired 3,5-disubstituted isoxazole.

Table 1: Examples of 1,3-Dipolar Cycloaddition for the Synthesis of 3,5-Disubstituted Isoxazoles

| Nitrile Oxide Precursor | Alkyne | Product |

| Aryl Aldoxime | Phenylacetylene | 3-Aryl-5-phenylisoxazole |

| Hydroximoyl Chloride | Methyl Propiolate | Methyl 3-substituted-isoxazole-5-carboxylate |

| Primary Nitroalkane | Ethyl Phenylpropiolate | Ethyl 3-alkyl-4-phenylisoxazole-5-carboxylate |

This table presents illustrative examples of the 1,3-dipolar cycloaddition reaction, showcasing the versatility in the choice of reactants to achieve various substitution patterns on the isoxazole ring.

Nitrile oxides are often highly reactive and prone to dimerization, making their isolation challenging. researchgate.net Consequently, they are typically generated in situ from stable precursors in the presence of the dipolarophile. tandfonline.com Several methods are commonly employed for this purpose:

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic and widely used method where a hydroximoyl chloride, synthesized from the corresponding aldoxime, is treated with a base (e.g., triethylamine) to eliminate hydrogen chloride and form the nitrile oxide. nih.gov

Oxidation of Aldoximes: Various oxidizing agents can be used to convert aldoximes directly to nitrile oxides. Common reagents include sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents. beilstein-journals.orgmdpi.com

Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate or phosphorus oxychloride to yield nitrile oxides.

The cycloaddition of nitrile oxides with unsymmetrical alkynes can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In many cases, the reaction proceeds with high regioselectivity, favoring the formation of the 3,5-disubstituted product. mdpi.comnih.gov This selectivity is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

When alkenes are used as dipolarophiles, the reaction yields isoxazolines, the dihydro derivatives of isoxazoles. In such cases, stereoselectivity becomes an important consideration, as new chiral centers can be created. The stereochemical outcome of the reaction can often be controlled by the geometry of the alkene and the nature of the substituents. researchgate.net

While the direct synthesis of 1,2-oxazoles from diazo compounds is less common, the formal [3+2] cycloaddition of diazo carbonyl compounds with nitriles is a well-established method for the synthesis of the isomeric 1,3-oxazoles. nih.gov This reaction, often catalyzed by transition metals, proceeds through the formation of a metal carbene intermediate which then undergoes cycloaddition with the nitrile.

Conceptually, this strategy highlights the versatility of cycloaddition reactions in constructing five-membered heterocyclic rings. While not a direct route to 1,2-oxazoles, the principles of controlling reactivity and selectivity in such cycloadditions are transferable and inform the development of novel synthetic methodologies for related heterocyclic systems.

Cycloaddition of Nitrile Oxides with Alkenes and Alkynes

Condensation and Cyclization Reactions

An alternative approach to the construction of the 1,2-oxazole ring involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its derivatives. researchgate.net This method is particularly useful for the synthesis of isoxazoles from 1,3-dicarbonyl compounds or their synthetic equivalents.

For instance, the reaction of a 1,3-diketone with hydroxylamine hydrochloride can lead to the formation of a 3,5-disubstituted isoxazole. The reaction proceeds through the initial formation of a monoxime, followed by cyclization and dehydration to yield the aromatic isoxazole ring.

To synthesize 1,2-Oxazole-3,5-dicarboxylic acid via this route, a suitably functionalized 1,3-dicarbonyl compound, such as a diketo-diester, would be required as the starting material. The subsequent hydrolysis of the ester groups would then yield the desired dicarboxylic acid, which can be converted to this compound using standard halogenating agents like thionyl chloride.

Metal-Catalyzed Synthetic Routes

Copper catalysis is a powerful tool for the synthesis of 1,2-oxazoles (isoxazoles), primarily through 1,3-dipolar cycloaddition reactions. Copper(I) catalysts are particularly effective in promoting the reaction between terminal alkynes and in situ-generated nitrile oxides, affording 3,5-disubstituted isoxazoles with high regioselectivity. acs.org This one-pot, three-step procedure typically starts with the conversion of an aldehyde to an aldoxime, which is then oxidized to a nitrile oxide intermediate before the copper-catalyzed cycloaddition with an alkyne. acs.org The process is robust, tolerates a wide range of functional groups, and can be performed in aqueous solvents. acs.org

Another significant copper-catalyzed route involves the intramolecular cyclization of propargylamines. organic-chemistry.org In this one-pot sequence, the propargylamine (B41283) is first oxidized to the corresponding oxime, and a subsequent CuCl-mediated cyclization furnishes the isoxazole product. organic-chemistry.org This method provides a regiospecific pathway to 5-substituted and 3,5-disubstituted isoxazoles and is noted for its high functional group compatibility. organic-chemistry.org The copper catalyst is believed to facilitate the necessary isomerization of the oxime intermediate to allow for efficient cyclization. organic-chemistry.orgthieme-connect.com

| Method | Catalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| One-Pot [3+2] Cycloaddition | Cu(I) (from Cu/CuSO₄) | Aldehyde, Hydroxylamine, Terminal Alkyne | High regioselectivity for 3,5-disubstitution; Tolerates many functional groups. | Good | acs.org |

| One-Pot Oxidation/Cyclization | CuCl | Propargylamines, m-CPBA | Regiospecific; Tolerates aryl, alkyl, and heteroaryl groups. | Up to 86% | organic-chemistry.org |

| [3+2] Cycloaddition | CuI | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | Highly regioselective; Superior yields compared to uncatalyzed reactions. | 63-89% | nih.gov |

Direct C-H arylation is a powerful strategy for functionalizing heterocyclic cores without the need for pre-functionalized starting materials like organohalides or organometallics. Palladium catalysis has been successfully applied to the direct arylation of isoxazoles. Research has demonstrated that the C-H bond at the 5-position of the isoxazole ring can be selectively activated and coupled with aryl iodides. nih.govresearchgate.net

This transformation typically employs a palladium catalyst, such as PdCl₂(MeCN)₂, in combination with a phosphine (B1218219) ligand, like 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and a silver salt activator, such as AgF. researchgate.net The reaction proceeds with high regioselectivity for the C-5 position, providing a direct route to 5-arylisoxazoles. nih.govresearchgate.net This method is compatible with both electron-donating and electron-withdrawing substituents on the aryl iodide coupling partner. researchgate.net While the primary catalyst is palladium, bimetallic systems involving copper as a co-catalyst are frequently used in direct arylation reactions to enhance catalytic activity and are conceptually relevant to this class of transformations. researchgate.net

| Catalyst System | Reactants | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(MeCN)₂ / DPPBz / AgF | Isoxazole derivative, Aryl iodide | C-5 | High regioselectivity; Tolerates diverse functional groups on the aryl iodide. | researchgate.net |

Nickel-catalyzed cross-coupling reactions provide an efficient means for the synthesis of substituted 1,3-oxazoles, representing an important methodology for an analogous architecture. A notable strategy involves the use of 2-methylthio-oxazole as a building block, where the methylthio group serves as a handle for cross-coupling. acs.orgnih.gov In this approach, 2-substituted oxazoles are synthesized via a nickel-catalyzed cross-coupling with various organozinc reagents (a Negishi-type coupling). acs.orgnih.gov

Oxidative cyclization offers a direct route to heterocyclic compounds from acyclic precursors by forming one or more bonds in conjunction with an oxidation step. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant frequently used to initiate such transformations. This method has been successfully applied to the synthesis of 1,2,4-oxadiazoles from amidoximes. researchgate.net In this process, DDQ mediates the oxidative cyclization, and the reaction tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net

The general principle involves the oxidation of a substrate by DDQ to generate a reactive intermediate, such as a carbocation or a radical cation, which then undergoes intramolecular cyclization to form the heterocyclic ring. researchgate.net This strategy has also been employed in the synthesis of other heterocycles like quinazolinones and benzothiazoles, where DDQ is part of a cooperative catalytic system that facilitates aerobic oxidative cyclization. rsc.org While specific examples of DDQ-initiated synthesis of the 1,2-oxazole core from simple acyclic precursors are less common, the methodology is broadly applicable. A suitably designed unsaturated oxime, for instance, could conceivably undergo a DDQ-mediated oxidative C-H or C-O bond formation to yield the aromatic isoxazole ring, representing a promising avenue for synthetic exploration.

Introduction and Selective Functionalization of Dicarbonyl Dichloride Moieties

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous biologically active compounds. The dicarbonyl dichloride functionality at the 3- and 5-positions of the oxazole (B20620) ring provides highly reactive sites for further chemical transformations, making these compounds versatile intermediates in organic synthesis. The selective synthesis of these dicarbonyl dichlorides is paramount to their application.

Direct Halogenation Protocols of Dicarboxylic Acid Precursors

A primary route to this compound involves the direct halogenation of its corresponding dicarboxylic acid precursor, 1,2-oxazole-3,5-dicarboxylic acid. This transformation is a common method for the preparation of acyl chlorides. Several reagents are effective for this conversion, with the choice of reagent often depending on the substrate's sensitivity and the desired purity of the product.

Common halogenating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is widely used due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. Similarly, oxalyl chloride also produces volatile byproducts (CO, CO₂, and HCl). Phosphorus pentachloride is another effective reagent, yielding phosphoryl chloride (POCl₃) as a byproduct, which must be separated from the desired acyl chloride.

For analogous structures, such as 3,5-diarylisoxazoles, direct halogenation at the C-4 position has been demonstrated using N-halosuccinimides (NBS, NCS, or NIS) in acetic acid. elsevierpure.com This highlights the possibility of direct halogenation on the isoxazole ring itself, although the conversion of the carboxylic acid groups is the focus for the synthesis of the dicarbonyl dichloride. The reactivity of the isoxazole core and its substituents can influence the choice of halogenating agent and reaction conditions to avoid undesired side reactions.

Table 1: Common Reagents for the Conversion of Dicarboxylic Acids to Dicarbonyl Dichlorides

| Reagent | Byproducts | Advantages |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Volatile byproducts simplify purification. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of carboxylic acids. |

Synthesis from Corresponding Ester and Carboxylic Acid Derivatives (e.g., via triphosgene)

An alternative to traditional halogenating agents is the use of triphosgene (B27547), a solid and safer substitute for the highly toxic phosgene (B1210022) gas. nih.gov Triphosgene can efficiently convert carboxylic acids to their corresponding acid chlorides. researchgate.net This reaction is often facilitated by a catalytic amount of a tertiary amine or dimethylformamide (DMF). The activation of the carboxylic acid by triphosgene proceeds to form a reactive intermediate that subsequently collapses to the acyl chloride. nih.gov

Integration of Green Chemistry Principles in 1,2-Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of alternative energy sources, metal-free catalysis, and atom-economical reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. zenodo.orgorganic-chemistry.org In the context of isoxazole synthesis, microwave irradiation has been successfully employed. For instance, the synthesis of isoxazoline (B3343090) dicarboxylic acids has been achieved through a microwave-assisted 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net This approach highlights the potential for using microwave technology in the synthesis of the 1,2-oxazole dicarboxylic acid precursor.

A study on the microwave-assisted synthesis of various heterocyclic dicarboxylic acids, including 1,3-oxazole derivatives, demonstrated the efficiency of this technique in cyclocondensation reactions. nih.gov Although this study focuses on the 1,3-oxazole isomer, the principles are applicable to the synthesis of 1,2-oxazole systems. The use of microwave irradiation can significantly reduce reaction times and improve yields in the formation of the core heterocyclic structure. zenodo.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis in Heterocycle Formation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Generally higher |

| Side Products | More prevalent | Minimized |

| Energy Consumption | Higher | Lower |

Metal-Free Catalysis and Atom-Economical Approaches

The development of metal-free catalytic systems is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free methods for the synthesis of isoxazoles have been reported. nih.govrsc.orgrsc.org These often involve 1,3-dipolar cycloaddition reactions where the nitrile oxide intermediate is generated in situ under metal-free conditions. nih.govrsc.org For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes represents a simple and efficient metal-free approach. rsc.org

Atom economy is another fundamental principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. mdpi.com Intramolecular ring-to-ring isomerization reactions are prime examples of atom-economical transformations. The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles is a 100% atom-economical process. mdpi.com While not directly leading to this compound, this illustrates the potential of designing synthetic routes with high atom economy for related heterocyclic systems. The synthesis of 3,5-disubstituted isoxazoles via the reaction of 1,3-dicarbonyl compounds with hydroxylamine is also a highly atom-economical condensation reaction. youtube.com

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the most straightforward retrosynthetic disconnection is at the two C-Cl bonds, leading back to 1,2-oxazole-3,5-dicarboxylic acid.

The dicarboxylic acid itself can be envisioned as being formed through the cyclization of a suitable precursor. A common method for the synthesis of the 3,5-disubstituted isoxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com Therefore, a key intermediate in the retrosynthesis of 1,2-oxazole-3,5-dicarboxylic acid would be a 1,3,5-tricarbonyl compound or a related synthetic equivalent.

Another major pathway to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov In this approach, the retrosynthesis of a 3,5-disubstituted isoxazole would involve disconnecting the ring to a nitrile oxide and an alkyne. For 1,2-oxazole-3,5-dicarboxylic acid, this would point to key intermediates such as an α-oximino carboxylic acid derivative (as the nitrile oxide precursor) and a propiolic acid derivative (as the alkyne). The regioselectivity of the cycloaddition is a critical factor in this synthetic strategy. nih.gov

Chemical Reactivity and Transformative Potential of 1,2 Oxazole 3,5 Dicarbonyl Dichloride

Electrophilic Reactivity of the Carbonyl Dichloride Centers

The presence of two acyl chloride functional groups makes 1,2-oxazole-3,5-dicarbonyl dichloride a potent bifunctional acylating agent. These centers are highly susceptible to nucleophilic attack, providing a versatile platform for the synthesis of a wide array of derivatives.

This compound readily reacts with a variety of nucleophiles in standard acylation reactions. The high reactivity of the acyl chloride groups facilitates the formation of new carbon-heteroatom bonds under mild conditions.

With Amines: Reaction with primary or secondary amines leads to the formation of the corresponding diamides. This reaction is typically rapid and quantitative, often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. acs.org

With Alcohols: In the presence of a base catalyst, the dicarbonyl dichloride reacts with alcohols to yield diesters. This transformation is fundamental in creating molecules with varied ester functionalities.

With Thiols: Similarly, reactions with thiols produce the corresponding dithioesters, which are valuable intermediates in organic synthesis.

These acylation reactions are foundational for incorporating the 1,2-oxazole scaffold into larger, more complex molecules.

Table 1: Acylation Reactions with Monofunctional Nucleophiles

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine | R-NH₂ | Amide | N,N'-disubstituted 1,2-oxazole-3,5-dicarboxamide |

| Alcohol | R-OH | Ester | 3,5-diester of 1,2-oxazole-3,5-dicarboxylic acid |

| Thiol | R-SH | Thioester | 3,5-dithioester of 1,2-oxazole-3,5-dicarboxylic acid |

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of anhydrides and polymers.

Anhydrides: Reaction with the salt of a carboxylic acid (a carboxylate) can lead to the formation of mixed anhydrides. Intramolecular or intermolecular reactions under specific conditions could potentially lead to cyclic or polymeric anhydride (B1165640) structures. This reactivity is analogous to the conversion of other acyl chlorides into anhydrides. mdpi.com

Polymeric Materials: As a difunctional monomer, it can undergo condensation polymerization with complementary difunctional nucleophiles. For instance, reaction with diamines yields polyamides, while reaction with diols produces polyesters. These polymers incorporate the stable 1,2-oxazole heterocycle into the polymer backbone, which can impart unique thermal and chemical properties to the resulting material. The synthesis of polymers containing other azole rings, such as 1,2,3-triazoles, has been demonstrated through similar polycondensation strategies. mdpi.com

The electrophilic carbonyl centers are gateways to a broad spectrum of carbonyl derivatives beyond simple esters and amides. belnauka.byresearchgate.net The reaction with hydrazine (B178648) or its derivatives, for example, yields dihydrazides. These hydrazide derivatives are themselves versatile synthetic intermediates, capable of undergoing further cyclization reactions to form other heterocyclic systems. The ability to easily generate these diverse derivatives underscores the compound's role as a valuable building block in medicinal and materials chemistry. youtube.com

Table 2: Synthesis of Carbonyl Derivatives

| Reagent | Product Derivative | General Structure |

|---|---|---|

| R-NH₂ (Amine) | Diamide | R-NH-CO-(C₃H₁NO)-CO-NH-R |

| R-OH (Alcohol) | Diester | R-O-CO-(C₃H₁NO)-CO-O-R |

| NH₂NH₂ (Hydrazine) | Dihydrazide | H₂N-NH-CO-(C₃H₁NO)-CO-NH-NH₂ |

| R-NH-NH₂ (Substituted Hydrazine) | Disubstituted Dihydrazide | R-NH-NH-CO-(C₃H₁NO)-CO-NH-NH-R |

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its stability can be compromised by strong nucleophiles, often leading to ring-opening reactions. pharmaguideline.com The powerful electron-withdrawing effects of the 3,5-dicarbonyl dichloride substituents are expected to significantly enhance the ring's susceptibility to such transformations.

In many instances, nucleophilic attack on an oxazole (B20620) ring results in cleavage rather than substitution. pharmaguideline.com The most electron-deficient carbon atom in the ring is the primary site for attack. tandfonline.com The presence of strong electron-withdrawing groups, such as the carbonyl chlorides in this compound, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. This can lead to the scission of the N-O bond, which is the weakest bond in the ring, resulting in various open-chain intermediates.

The intermediates generated from the ring-opening of the oxazole moiety are often not the final products. These highly functionalized, open-chain compounds can undergo subsequent intramolecular reactions to form new cyclic structures. This process, known as recyclization, allows for the transformation of the oxazole ring into different heterocyclic systems. For example, cleaved oxazoles have been shown to rearrange into imidazoles, pyrroles, or pyrimidines under appropriate conditions. tandfonline.comclockss.org This reactivity pathway offers a strategic approach to synthesize diverse heterocyclic scaffolds starting from a single, versatile oxazole precursor.

Cycloaddition Reactions Involving the Isoxazole (B147169) Core (e.g., [2+2], [3+2], [4+2])

While the isoxazole ring itself is aromatic, its constituent double bonds can, under certain conditions, participate in cycloaddition reactions. The most common of these is the [3+2] cycloaddition, which is fundamental to the synthesis of the isoxazole ring itself through the reaction of a nitrile oxide with an alkyne. However, the fully formed isoxazole ring is generally a reluctant participant in further cycloaddition reactions due to its aromatic stability.

The reactivity of the isoxazole core in this compound towards cycloadditions is not extensively documented in the literature. However, based on the general behavior of isoxazoles, it is anticipated that the ring would be relatively unreactive as a diene or dipolarophile in typical [4+2] (Diels-Alder) or [3+2] cycloadditions. The electron-withdrawing nature of the two carbonyl chloride groups at the 3- and 5-positions would further decrease the electron density of the ring, making it even less susceptible to reactions with electron-deficient dienophiles or dipolarophiles.

Intramolecular cycloadditions, where the reacting partners are tethered to the isoxazole ring, can sometimes facilitate these otherwise unfavorable reactions. For instance, an intramolecular nitrile oxide cycloaddition (INOC) has been used to form a tetracyclic isoxazole system. mdpi.com In such cases, the proximity of the reacting moieties overcomes the inherent unreactivity of the isoxazole core.

It is important to distinguish between cycloadditions that form the isoxazole ring and those that involve the pre-formed ring as a reactant. The synthesis of 3,5-disubstituted isoxazoles, such as the parent scaffold of the title compound, is commonly achieved via a [3+2] cycloaddition between a nitrile oxide and an alkyne. core.ac.ukrsc.orgnih.gov This synthetic route, however, does not describe the reactivity of the formed isoxazole ring in subsequent cycloaddition reactions.

| Cycloaddition Type | Reactivity of Isoxazole Core | Notes |

| [4+2] Diels-Alder | Generally unreactive | Aromaticity and electron-withdrawing substituents decrease reactivity. |

| [3+2] Dipolar Cycloaddition | Generally unreactive as a dipolarophile | The ring is more commonly formed via this pathway. |

| [2+2] Photocycloaddition | Limited data available | May be possible with suitable unsaturated partners under photochemical conditions. |

Electrophilic Aromatic Substitution Patterns on the Oxazole Ring

For a 3,5-disubstituted isoxazole such as this compound, the only available position for substitution is the C4 position. The two carbonyl chloride groups are strongly deactivating, further hindering electrophilic attack. Therefore, harsh reaction conditions would likely be required for any electrophilic substitution to proceed at the C4 position. Common electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be sluggish and may require highly activated electrophiles or catalytic systems.

The table below summarizes the predicted outcome of electrophilic aromatic substitution on the C4 position of the isoxazole ring in this compound.

| Reaction | Reagents | Predicted Outcome |

| Nitration | HNO₃/H₂SO₄ | Substitution at C4 (if reaction occurs) |

| Halogenation | X₂/Lewis Acid | Substitution at C4 (if reaction occurs) |

| Sulfonation | Fuming H₂SO₄ | Substitution at C4 (if reaction occurs) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution at C4 (if reaction occurs) |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Substitution at C4 (if reaction occurs) |

Metallation Chemistry for Further Functionalization

Metallation, particularly lithiation, followed by quenching with an electrophile is a powerful tool for the functionalization of heterocyclic compounds. For isoxazoles, deprotonation can occur at different positions depending on the substituents and the reaction conditions. In the case of this compound, the most acidic proton is likely to be at the C4 position, influenced by the adjacent electron-withdrawing carbonyl groups.

Treatment of a 3,5-disubstituted isoxazole with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), could lead to deprotonation at the C4 position, generating a potent nucleophile. This organometallic intermediate can then react with a variety of electrophiles to introduce new functional groups at this position.

Potential Functionalization via C4-Metallation:

Alkylation: Reaction with alkyl halides.

Silylation: Reaction with silyl (B83357) chlorides.

Carboxylation: Reaction with carbon dioxide.

Acylation: Reaction with acid chlorides or esters.

Halogenation: Reaction with sources of electrophilic halogens.

This strategy provides a versatile route to a wide range of 4-substituted isoxazole-3,5-dicarbonyl dichloride derivatives, which would be difficult to access through other synthetic methods.

Chemoselective Transformations of Dichloro-substituted Oxazoles

The presence of two reactive carbonyl chloride groups at the 3- and 5-positions of the isoxazole ring allows for a variety of chemoselective transformations. The differential reactivity of these two positions can be exploited to synthesize unsymmetrically substituted isoxazole derivatives.

A study on the analogous dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate demonstrated that the C4 and C5 carbomethoxy groups could be differentially derivatized to carboxamides by carefully controlling the stoichiometry and reaction conditions. nih.gov This suggests that the two carbonyl chloride groups in this compound could also exhibit different reactivities towards nucleophiles, potentially allowing for selective mono-derivatization.

The electronic environment of the C3 and C5 positions is not identical, which may lead to a difference in the electrophilicity of the respective carbonyl carbons. This difference, although potentially small, could be exploited under carefully controlled conditions (e.g., low temperatures, slow addition of a sub-stoichiometric amount of nucleophile) to achieve selective reaction at one site over the other.

Examples of Chemoselective Transformations:

Mono-amination: Reaction with one equivalent of an amine to form a mono-amide.

Mono-esterification: Reaction with one equivalent of an alcohol to form a mono-ester.

Stepwise Derivatization: Sequential reaction with two different nucleophiles to introduce distinct functionalities at the C3 and C5 positions.

The ability to perform chemoselective transformations on the dicarbonyl dichloride moiety significantly enhances the synthetic utility of this compound as a building block for more complex molecules with precisely controlled substitution patterns.

| Nucleophile | Potential Products |

| Amine (1 eq.) | 3-Amido-5-carbonyl chloride isoxazole and 5-Amido-3-carbonyl chloride isoxazole |

| Alcohol (1 eq.) | 3-Ester-5-carbonyl chloride isoxazole and 5-Ester-3-carbonyl chloride isoxazole |

| Amine (1 eq.) then Alcohol (1 eq.) | 3-Amido-5-ester isoxazole or 5-Amido-3-ester isoxazole |

Applications in Advanced Organic Synthesis

Computational and Theoretical Investigations of 1,2 Oxazole 3,5 Dicarbonyl Dichloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. irjweb.com It is based on the principle that the energy of a molecule can be determined from its electron density. For 1,2-Oxazole-3,5-dicarbonyl dichloride, DFT calculations could provide valuable insights into its geometry, stability, and reactivity.

Key parameters that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. irjweb.commdpi.com

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajchem-a.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study of this compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.4 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

This table is for illustrative purposes only and does not represent experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.edu This is particularly useful for predicting and interpreting spectroscopic data. For this compound, TD-DFT could be used to:

Predict UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the absorption spectrum. researchgate.netnih.gov

Analyze Electronic Transitions: TD-DFT provides information on the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer. growingscience.com

An example of hypothetical TD-DFT results for this compound is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.8 | 258 | 0.12 |

| S0 → S2 | 5.5 | 225 | 0.35 |

| S0 → S3 | 6.1 | 203 | 0.08 |

This table is for illustrative purposes only and does not represent experimental data.

Investigation of Reaction Mechanisms and Transition States

DFT can also be employed to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. mdpi.comrsc.org For a reactive molecule like this compound, this could involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Pathways: Tracing the minimum energy path that a reaction follows, which can help in understanding the sequence of bond-breaking and bond-forming events.

Determining Reaction Intermediates: Identifying any stable or quasi-stable molecules that are formed during the course of the reaction.

Thermodynamic and Kinetic Modeling of Transformations

By combining the energies of reactants, products, and transition states obtained from DFT calculations, it is possible to model the thermodynamics and kinetics of chemical transformations involving this compound. nih.gov

Thermodynamic Parameters: Calculation of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can predict its spontaneity.

Kinetic Parameters: The activation energy (Ea) derived from the transition state energy allows for the estimation of reaction rates using transition state theory.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into:

Conformational Analysis: For flexible molecules, MD simulations can explore the different possible conformations and their relative stabilities. researchgate.net While this compound has a relatively rigid core, the orientation of the carbonyl chloride groups could be investigated.

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other in a condensed phase (liquid or solid). semanticscholar.org This can reveal information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the macroscopic properties of a substance. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 1,2-Oxazole-3,5-dicarbonyl dichloride, a series of NMR experiments would be essential.

¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analysis

¹H NMR: The ¹H NMR spectrum for this compound is predicted to be very simple, showing only a single signal. The molecule contains only one proton, which is attached to the C4 carbon of the oxazole (B20620) ring.

Chemical Shift (δ): This proton would be expected to appear at a significantly downfield chemical shift, likely in the range of 8.0-9.0 ppm. This is due to the strong deshielding effects of the electronegative oxygen and nitrogen atoms in the aromatic ring and the two electron-withdrawing carbonyl groups.

Coupling: As there are no adjacent protons, this signal would appear as a singlet (s).

¹³C NMR: The ¹³C NMR spectrum would provide information on the five carbon atoms in the molecule.

Chemical Shifts (δ): Five distinct signals would be expected. The two carbonyl carbons (C=O) of the acyl chloride groups would be the most downfield, typically appearing in the 160-170 ppm region. The three carbons of the oxazole ring (C3, C4, and C5) would have characteristic shifts. The C3 and C5 carbons, bonded to the carbonyl groups and heteroatoms, would be highly deshielded (e.g., >150 ppm), while the C4 carbon (bonded to the single proton) would appear at a more upfield position relative to C3 and C5 (e.g., 110-125 ppm).

A hypothetical data table for these expected results is shown below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Assignment |

| ¹H | 8.0 - 9.0 | Singlet (s) | H4 (oxazole ring) |

| ¹³C | 160 - 170 | Singlet | C=O (at position 3) |

| ¹³C | 160 - 170 | Singlet | C=O (at position 5) |

| ¹³C | >150 | Singlet | C3 or C5 (oxazole ring) |

| ¹³C | >150 | Singlet | C5 or C3 (oxazole ring) |

| ¹³C | 110 - 125 | Singlet | C4 (oxazole ring) |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, DEPT, H,H-COSY, C,H-COSY)

Two-dimensional (2D) NMR experiments would be used to confirm the assignments made from 1D spectra.

H,H-COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the COSY spectrum would be uninformative as there is only one proton, and therefore no proton-proton couplings can exist.

C,H-COSY (Heteronuclear Correlation, e.g., HSQC/HMQC): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. A spectrum would show a single cross-peak, correlating the proton signal (H4) with the C4 carbon signal, definitively assigning both.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show a positive signal for the C4 carbon (a CH group), while the quaternary carbons (C3, C5, and the two C=O carbons) would be absent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. As with COSY, it would not be useful for this molecule due to the presence of only a single proton.

Variable Temperature NMR for Dynamic Process Characterization

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation. This compound is a small, rigid, aromatic molecule. It is not expected to exhibit any dynamic processes that would be observable on the NMR timescale. Therefore, VT-NMR studies would likely show no change in the spectra over a wide range of temperatures and would not be a necessary technique for its structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass of a molecule with very high precision. This allows for the determination of its elemental formula. The molecular formula of this compound is C₅HCl₂NO₄.

Calculation of Exact Mass: The theoretical exact mass would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms would lead to a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive indicator of a dichloro-substituted compound.

An HRMS experiment would be expected to yield a measured mass that matches the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental formula C₅HCl₂NO₄.

Hypothetical HRMS Data

| Isotopic Composition | Theoretical Exact Mass (m/z) |

| C₅H¹(³⁵Cl)₂¹⁴N¹⁶O₄ | 194.92823 |

| C₅H¹(³⁵Cl)(³⁷Cl)¹⁴N¹⁶O₄ | 196.92528 |

| C₅H¹(³⁷Cl)₂¹⁴N¹⁶O₄ | 198.92233 |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

ESI is a soft ionization technique suitable for polar molecules. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to gain structural information.

Expected Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Chlorine Radical: Initial fragmentation could involve the loss of a chlorine atom (Cl•, ~35 Da).

Loss of a Carbonyl Chloride Group: Cleavage of the bond between the ring and a carbonyl group could lead to the loss of a COCl fragment (~63 Da).

Ring Cleavage: The oxazole ring itself could fragment. A common pathway for oxazoles is cleavage to form a nitrile-containing fragment and other small molecules. For instance, the ring could break apart with the loss of carbon dioxide (CO₂, 44 Da) or other neutral fragments.

These fragmentation patterns would provide corroborating evidence for the proposed structure by matching the observed fragment masses to logical pieces of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" of a compound. For this compound, the key vibrational modes are associated with the isoxazole (B147169) ring and the two acyl chloride groups.

The isoxazole ring itself presents a series of characteristic bands. The C=N stretching vibration typically appears in the range of 1580–1620 cm⁻¹. tandfonline.com The N-O bond stretching is generally observed around 1405 cm⁻¹. researchgate.net Furthermore, the C=C bond within the heterocyclic ring gives rise to absorptions in the 1491-1586 cm⁻¹ region. tandfonline.comresearchgate.net

The most prominent feature in the spectrum is expected to be the carbonyl (C=O) stretching vibration from the two acyl chloride functional groups. Acyl chlorides are known to absorb at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. This strong absorption band is typically observed in the 1740–1760 cm⁻¹ range. tandfonline.com Finally, the C-Cl stretching vibration is expected to produce a band in the lower frequency region, generally between 815–840 cm⁻¹. tandfonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1740 - 1760 | Strong |

| Isoxazole Ring | C=N Stretch | 1580 - 1620 | Medium |

| Isoxazole Ring | C=C Stretch | 1491 - 1586 | Medium-Weak |

| Isoxazole Ring | N-O Stretch | ~1405 | Medium |

| Acyl Chloride | C-Cl Stretch | 815 - 840 | Medium-Strong |

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. When coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for purity assessment. pharmaknowledgeforum.com The PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram, allowing for the evaluation of peak purity. researchgate.net

The principle of peak purity analysis involves comparing the spectra taken at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope). pharmaknowledgeforum.com If the peak represents a single, pure compound, all spectra should be identical. researchgate.net Any significant difference suggests the presence of a co-eluting impurity. waters.comchromforum.org This method is invaluable for ensuring the homogeneity of the this compound sample.

Table 2: Typical HPLC-PDA Parameters for Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of the compound from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis |

| PDA Wavelength Range | 200 - 400 nm | Acquires full UV spectrum for peak purity analysis |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a definitive method for identifying and quantifying volatile and semi-volatile compounds. For acyl chlorides, GC-MS analysis can provide crucial information about molecular weight and structure through fragmentation patterns. nih.gov

In some cases, reactive compounds like acyl chlorides may be derivatized before GC analysis to improve their thermal stability and chromatographic behavior. nih.govacs.org For instance, reaction with an alcohol or an amine can convert the acyl chloride to a more stable ester or amide, respectively. nih.gov

The mass spectrometer fragments the eluted compound into characteristic ions. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of chlorine (Cl) atoms and carbonyl (CO) groups. Cleavage of the isoxazole ring could also produce characteristic fragment ions. clockss.org

Table 3: Hypothesized GC-MS Fragmentation Data for this compound

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| [M]⁺ | [C₅HNO₃Cl₂]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₅HNO₃Cl]⁺ | Loss of a chlorine atom |

| [M-COCl]⁺ | [C₄HNO₂Cl]⁺ | Loss of a carbonyl chloride radical |

| [M-2COCl]⁺ | [C₃HNO]⁺ | Loss of both carbonyl chloride radicals |

X-ray Diffraction (XRD) for Crystalline Structure Confirmation

For a novel compound like this compound, obtaining a suitable single crystal and performing an XRD analysis would confirm the planarity of the isoxazole ring and the spatial orientation of the two dicarbonyl dichloride substituents. scispace.com The resulting data includes the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form of the compound. researchgate.net

Table 4: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Triclinic | The crystal lattice geometry |

| Space Group | P-1 | The symmetry group of the crystal |

| a (Å) | 5.9350 | Unit cell dimension |

| b (Å) | 10.1850 | Unit cell dimension |

| c (Å) | 14.8270 | Unit cell dimension |

| α (˚) | 104.938 | Unit cell angle |

| β (˚) | 97.960 | Unit cell angle |

| γ (˚) | 90.933 | Unit cell angle |

| Volume (ų) | Varies | Volume of the unit cell |

| Z | 2 | Number of molecules per unit cell |

Note: The data in this table is representative of a related isoxazole structure and serves as an example of the parameters obtained from an XRD analysis. scispace.com

Future Research Directions and Emerging Trends in 1,2 Oxazole 3,5 Dicarbonyl Dichloride Chemistry

Exploration of Novel Catalytic Systems for Selective Transformations

A primary challenge and opportunity in the chemistry of 1,2-Oxazole-3,5-dicarbonyl dichloride lies in the selective functionalization of its two acyl chloride groups. The electronic environment of the C3 and C5 positions on the oxazole (B20620) ring is non-equivalent, which may allow for inherent, albeit slight, differences in reactivity. Future research will increasingly focus on developing sophisticated catalytic systems that can exploit these subtle differences to achieve programmed, selective, and sequential transformations.

Organocatalysis, for instance, presents a promising metal-free approach. Chiral amines or phosphines could be designed to selectively activate one acyl chloride group over the other for reactions with nucleophiles, leading to the controlled synthesis of mono-substituted derivatives. Transition-metal catalysis also offers significant potential. The development of catalysts that can temporarily coordinate to the oxazole ring's nitrogen or oxygen atom could sterically hinder the adjacent acyl chloride, thereby directing reactivity to the more distant site. Such selective transformations are crucial for building complex, unsymmetrical molecules without the need for cumbersome protection-deprotection steps.

| Catalyst Class | Hypothetical Catalyst Example | Target Transformation | Potential Advantage |

|---|---|---|---|

| Organocatalysis | Chiral Dimethylaminopyridine (DMAP) Analogs | Mono-amidation / Mono-esterification | Metal-free, high selectivity, access to chiral derivatives. |

| Transition-Metal | Rh(I) or Pd(0) Complexes | Selective Cross-Coupling Reactions | Direct C-C bond formation, functional group tolerance. |

| Biocatalysis | Engineered Lipases or Proteases | Enantioselective Mono-alcoholysis | High enantioselectivity, mild and sustainable reaction conditions. |

Development of Flow Chemistry Protocols for Efficient Synthesis

The synthesis of this compound often involves potent reagents such as thionyl chloride or oxalyl chloride, which can pose safety risks and operational challenges in traditional batch-scale production. chemguide.co.uklibretexts.org Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, is an emerging trend that directly addresses these issues.

Future research will focus on developing end-to-end flow protocols for both the synthesis of the 1,2-oxazole-3,5-dicarboxylic acid precursor and its subsequent conversion to the target dichloride. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling rapid and highly controlled reactions. This enhanced control minimizes the formation of byproducts and improves safety when handling hazardous intermediates. Furthermore, integrating in-line purification and analysis techniques can lead to a fully automated process that delivers the final product with high purity, significantly reducing manual handling and production time.

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Safety | Handling of bulk hazardous reagents (e.g., SOCl₂) | Small reagent volumes in a contained system at any given time. |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Heat Transfer | Inefficient, potential for thermal runaways | Excellent, precise temperature control |

| Scalability | Difficult, requires process re-optimization | Straightforward by extending operational time ("scaling out"). |

| Purity | Often requires extensive workup and purification | Higher purity due to minimized side reactions; allows for in-line purification. |

Computational Design of Functional Materials Incorporating the this compound Scaffold

Before committing to resource-intensive laboratory synthesis, computational chemistry is becoming an indispensable tool for predicting the properties and functions of new materials. researchgate.net The rigid, planar structure and divergent reactive sites of this compound make it an ideal candidate for incorporation into advanced functional materials like polyamides, polyesters, and metal-organic frameworks (MOFs).

Future research will heavily leverage computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to design and screen virtual libraries of materials derived from this oxazole scaffold. jcchems.comresearchgate.net Scientists can predict key properties, including thermal stability, porosity (for MOFs), electronic bandgap, and mechanical strength. This in-silico approach can guide synthetic efforts toward materials with tailored functionalities, such as polymers with high thermal resistance for aerospace applications or microporous MOFs for selective gas capture and storage.

| Material Type | Property to Predict | Computational Method | Potential Application |

|---|---|---|---|

| Polyamides/Polyimides | Glass Transition Temp., Tensile Strength | Molecular Dynamics (MD) | High-performance engineering plastics |

| Metal-Organic Frameworks | Pore Size, Gas Adsorption Isotherms | Grand Canonical Monte Carlo (GCMC) | Carbon capture, gas separation |

| Conjugated Polymers | Electronic Bandgap, Charge Mobility | Density Functional Theory (DFT) | Organic semiconductors, sensors |

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste and avoid the use of hazardous substances. Future research on this compound will prioritize the development of more sustainable synthetic routes. This involves re-evaluating both the formation of the oxazole ring and the conversion of the precursor dicarboxylic acid to the dichloride.

| Reaction Step | Traditional Reagent/Condition | Sustainable Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Oxazole Ring Formation | Harsh dehydrating agents, high temperatures | Enzyme catalysis, microwave-assisted synthesis | Milder conditions, reduced energy consumption. |

| Carboxylic Acid to Acyl Chloride | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Cyanuric Chloride, Vilsmeier-type reagents | Reduced toxic byproducts, improved safety. researchgate.netsemanticscholar.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Ionic Liquids, Supercritical CO₂, Bio-based solvents | Reduced volatility, recyclability, lower toxicity. nih.gov |

Integration with Automated Synthesis and Robotics for High-Throughput Research

The convergence of chemistry, robotics, and artificial intelligence is revolutionizing materials discovery. researchgate.netjournalppw.com Automated synthesis platforms can perform a large number of experiments in parallel, drastically accelerating the research and development cycle. researchgate.netacs.orgresearchgate.net this compound, as a versatile difunctional monomer, is exceptionally well-suited for use in such systems.

Future research will see the integration of this compound into robotic platforms for high-throughput synthesis and screening. nih.gov An automated system could systematically react the dichloride with a large library of different diamines or diols in 96-well plates to rapidly generate a diverse array of novel polymers. researchgate.net Each of these polymers could then be automatically characterized for specific properties (e.g., thermal stability, solubility, optical properties). This approach enables the rapid exploration of vast chemical spaces and the efficient identification of new materials with desirable characteristics, a process that would be prohibitively slow and labor-intensive using manual methods.

| Step | Description | Enabling Technology | Outcome |

|---|---|---|---|

| 1. Library Design | Create a virtual library of monomers (diamines, diols) to react with the oxazole dichloride. | Cheminformatics software | Hundreds of target polymer structures. |

| 2. Automated Synthesis | A robotic liquid handler dispenses solutions of the oxazole and co-monomers into a multi-well plate. | Robotic liquid handler, automated reactor block | Rapid parallel synthesis of a polymer library. nih.gov |

| 3. High-Throughput Screening | Automated analysis of each polymer for desired properties (e.g., thermal decomposition). | Thermogravimetric Analyzer (TGA) with autosampler | Identification of lead materials with superior properties. |

| 4. Data Analysis | Machine learning algorithms analyze the structure-property relationships. | AI/ML software | Predictive models for designing the next generation of materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.